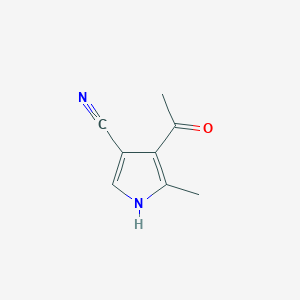
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group and an amino group attached to the pyrazole ring, as well as a methyl ester group attached to the benzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3-amino-5-tert-butyl-1H-pyrazole, which can be synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The resulting intermediate is then reacted with methyl 3-bromobenzoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The presence of the amino and ester groups allows for specific interactions with target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: A precursor in the synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar structural features.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to the combination of the tert-butyl group, amino group, and methyl ester group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
methyl 3-(5-amino-3-tert-butylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-6-10(8-11)14(19)20-4/h5-9H,16H2,1-4H3 |
InChI-Schlüssel |
XJOZAGWPSARAME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



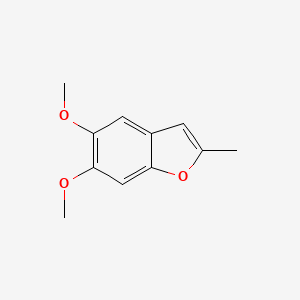
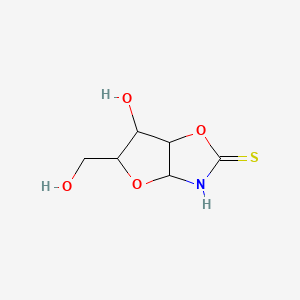

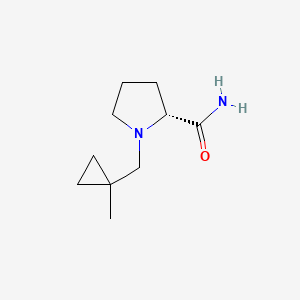
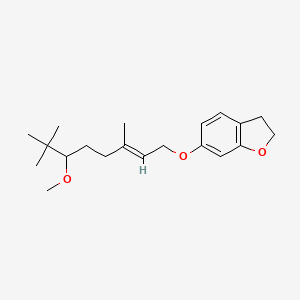
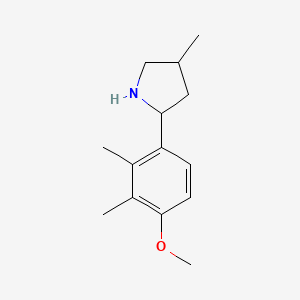
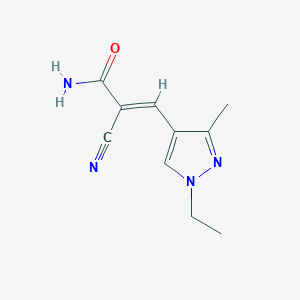
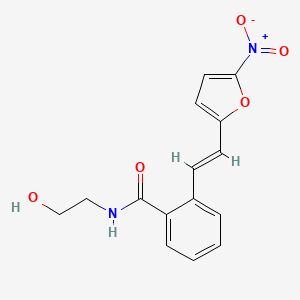

![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
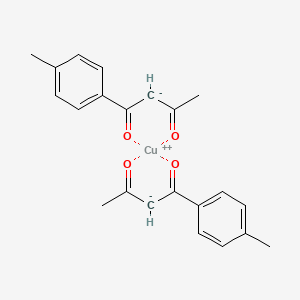
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
